molecular formula C14H18BrClN4O2 B2855561 (5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1331339-79-7

(5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2855561
CAS No.: 1331339-79-7
M. Wt: 389.68
InChI Key: KJFIIQWGPQZPMW-UHFFFAOYSA-N
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Description

(5-bromofuran-2-yl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: is a complex organic compound that features a bromofuran moiety, an ethyl-imidazole group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and imidazole precursors. One common synthetic route includes:

  • Furan Derivative Synthesis: : The furan ring is synthesized through a cyclization reaction of appropriate precursors.

  • Imidazole Derivative Synthesis: : The imidazole ring is formed through a condensation reaction involving a diamine and a diketone.

  • Piperazine Formation: : The piperazine ring is constructed through a cyclization reaction involving a diamine.

  • Coupling Reaction: : The furan and imidazole derivatives are then coupled using a suitable reagent, such as a carbonyl compound.

  • Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromine atom in the furan ring can be oxidized to form a bromine oxide.

  • Reduction: : The imidazole ring can be reduced to form a more saturated imidazole derivative.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Saturated imidazole derivatives.

  • Substitution: : Various substituted piperazine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: : It has potential therapeutic applications, possibly as an antiviral or antibacterial agent.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be specific to the biological system in which the compound is being studied.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds might include other bromofuran derivatives, imidazole-containing compounds, or piperazine derivatives. the presence of all three functional groups in a single molecule makes it distinct.

Similar Compounds

  • Bromofuran Derivatives: : Compounds containing a bromine atom on a furan ring.

  • Imidazole Derivatives: : Compounds containing an imidazole ring.

  • Piperazine Derivatives: : Compounds containing a piperazine ring.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O2.ClH/c1-2-17-6-5-16-14(17)19-9-7-18(8-10-19)13(20)11-3-4-12(15)21-11;/h3-6H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFIIQWGPQZPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(O3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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